N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The trifluoroacetamide group can be introduced through reactions involving trifluoroacetic anhydride or trifluoroacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Omeprazole: A proton pump inhibitor containing a substituted imidazole ring.
Tinidazole: Another antimicrobial agent with an imidazole ring.
Uniqueness
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which can enhance its chemical stability and biological activity compared to other imidazole-containing compounds .
Properties
CAS No. |
50580-60-4 |
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Molecular Formula |
C7H9F3N4O |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5(15)12-2-1-4-3-13-6(11)14-4/h3H,1-2H2,(H,12,15)(H3,11,13,14) |
InChI Key |
CYRLCCWKLKXOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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